N-Methyl-1-phenylethanamine hydrochloride
Description
Significance in Contemporary Pharmaceutical and Biochemical Sciences
In the realms of pharmaceutical and biochemical sciences, N-Methyl-1-phenylethanamine hydrochloride and its derivatives are of significant interest. The core structure of this compound is a phenylethylamine, a scaffold that is present in a wide array of biologically active molecules and neurotransmitters. Researchers utilize this and related compounds as building blocks in the synthesis of more complex molecules with potential therapeutic applications.
The chirality of this compound is of particular importance. The differential interaction of stereoisomers with biological systems is a fundamental concept in pharmacology and biochemistry. The availability of specific enantiomers, such as the (R) and (S) forms, allows for stereoselective synthesis, a critical process in modern drug discovery. This enables the targeted synthesis of the biologically active isomer of a drug candidate, potentially leading to improved efficacy and reduced side effects.
Historical Context of this compound Research
The exploration of phenylethylamines, the chemical class to which this compound belongs, has a rich history intertwined with the development of organic chemistry and pharmacology. Early research into this class of compounds was driven by the desire to understand the structure-activity relationships of naturally occurring and synthetic amines.
Over the decades, as synthetic methodologies became more sophisticated, the focus shifted towards the preparation and utilization of specific, chirally pure amines. The development of methods for the asymmetric synthesis and resolution of amines, including N-Methyl-1-phenylethanamine, marked a significant advancement. This allowed for more detailed investigations into the stereochemical aspects of chemical reactions and biological interactions, paving the way for its use in modern academic research.
Overview of Key Research Domains for this compound
The application of this compound in academic research is primarily concentrated in a few key domains:
Asymmetric Synthesis: The compound serves as a valuable chiral auxiliary and a resolving agent. Its chiral center is used to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a product over the other. It is also employed in the separation of racemic mixtures.
Precursor in Organic Synthesis: Due to its functional groups—a secondary amine and a phenyl group—it is a versatile starting material for the synthesis of more complex organic molecules. Researchers in organic synthesis utilize it to construct novel molecular architectures.
Catalysis: Derivatives of this compound are investigated for their potential as ligands in transition metal catalysis. The chiral nature of these ligands can influence the stereochemical outcome of catalytic reactions, a field of intense academic and industrial interest.
Medicinal Chemistry: While direct therapeutic applications are not the focus, its structural motif is relevant in medicinal chemistry research for the design and synthesis of new biologically active compounds. ambeed.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMUXERMQYHMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639968 | |
| Record name | N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-89-6 | |
| Record name | N-Methyl-1-phenylethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR684460XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of N Methyl 1 Phenylethanamine Hydrochloride
Advanced Synthetic Routes for N-Methyl-1-phenylethanamine Hydrochloride
The synthesis of this compound can be achieved through various methodologies, each offering distinct advantages in terms of efficiency, stereoselectivity, and environmental impact.
A common and effective method for the synthesis of N-Methyl-1-phenylethanamine is through the reduction of imines. This process, known as reductive amination, involves the reaction of 1-phenylethanamine with a suitable carbonyl compound, such as formaldehyde (B43269), to form an intermediate imine, which is then reduced to the desired secondary amine. chemrxiv.orgwikipedia.org
One approach involves a one-pot, solvent-free reductive amination of aldehydes with a solidified amine. rsc.org For instance, the reaction of 4-(Dimethylamino)-benzaldehyde with a solidified amine at 60°C, followed by reduction with sodium borohydride in methanol, yields the corresponding N-substituted phenylethanamine derivative. rsc.org
Another versatile method for preparing monomethylamines involves the reduction of N-substituted carbonylimidazoles using a sodium borohydride/iodine system. nih.gov This protocol allows for the synthesis of a variety of monomethylamines from amines, carboxylic acids, and isocyanates under mild conditions. nih.gov The reaction proceeds through a formamide intermediate, with the reduction of this intermediate being the rate-determining step. nih.gov
The choice of reducing agent can significantly influence the reaction's outcome. While traditional methods might employ reagents like lithium aluminum hydride, modern approaches often utilize milder and more selective reducing agents such as sodium borohydride.
Direct N-alkylation of phenylethylamine and its derivatives provides another route to N-Methyl-1-phenylethanamine. Traditional N-methylation methods often involve the use of methyl halides, dimethyl sulfate, or diazomethane. nih.gov However, these reagents can be toxic and may lead to over-alkylation, producing a mixture of methylated products. nih.govccspublishing.org.cn
More contemporary and "green" approaches utilize alternative C1 sources like formic acid, methanol, or carbon dioxide. nih.govccspublishing.org.cn An efficient method for the N-alkylation of phenethylamine (B48288) and tryptamine employs alcohols as alkylating agents in the presence of an iridium catalyst. nih.gov This reaction proceeds through a "borrowing hydrogen" mechanism, where the catalyst temporarily removes hydrogen from the alcohol to activate it for the alkylation reaction. nih.gov
The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classical and reliable method for the N-methylation of secondary amines. soton.ac.uk This reaction has been adapted to introduce isotopically labeled methyl groups, for example, by using formic acid-d2 and unlabeled formaldehyde to produce N-monodeuteriomethyl derivatives. soton.ac.uk
Furthermore, N-alkylation can be achieved by reacting alcohols with alkylamines in the presence of hydrogen and a copper and magnesium silicate-based catalyst. google.com This process is particularly useful for the synthesis of N-methylmorpholine and N-ethylmorpholine from diethylene glycol and the corresponding monoalkylamine. google.com
Electrochemical methods offer a unique and often environmentally friendly alternative for the synthesis of amines. The electrochemical synthesis of 1-phenylethylamine (B125046) can be achieved through the reduction of acetophenone oxime. nih.gov The efficiency of this process can be enhanced by activating the cathode with EDTA and pyrophosphato zinc complexes. nih.gov
Catalytic approaches are also prevalent in the synthesis of N-Methyl-1-phenylethanamine and related compounds. A chemo-enzymatic method has been developed for the transformation of styrene to (R)-α-phenylethylamine. nih.gov This one-pot reaction combines the Pd/Cu-catalyzed Wacker oxidation of styrene to acetophenone with its subsequent reductive amination. nih.gov
Transition metal catalysts, such as those based on nickel, have been employed for the N-methylation of amines using formaldehyde as the C1 source. chemrxiv.org A nano-catalyst of Ni/NiO@C has shown high selectivity in the synthesis of N-methylated compounds from various functional amines and even from aldehydes via a tandem reductive amination and N-methylation process. chemrxiv.org
The synthesis of specific enantiomers of N-Methyl-1-phenylethanamine is of paramount importance, as different enantiomers can exhibit distinct biological activities. nih.gov Stereoselective synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or by resolving a racemic mixture.
(R)-1-Phenylethylamine is a commonly used chiral auxiliary in the diastereoselective synthesis of various compounds. researchgate.net For instance, it can be used to synthesize tetrahydro-β-carboline derivatives with high diastereoselectivity. researchgate.net The reduction of imines derived from (R)- or (S)-α-phenylethylamine using trichlorosilane can lead to the formation of the desired product with almost complete stereochemical induction. nih.gov
Chiral resolution via the formation of diastereomeric salts is a classical and widely used method for separating enantiomers. chemistry-online.comstereoelectronics.org This technique involves reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid, to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization. chemistry-online.com The less soluble salt can be isolated, and the pure enantiomer can then be liberated by treatment with a base. chemistry-online.com Other chiral resolving agents, such as L-malic acid, have also been employed for the resolution of 1-phenylethylamine. wikipedia.org
An alternative to salt formation is the creation of covalent diastereomers. For example, racemic acids can be reacted with (S)-1-phenylethylamine to form a pair of diastereomeric amides, which can then be separated by chromatography. oup.com
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|
| Reduction of Imines | 1-Phenylethanamine, Formaldehyde, Sodium Borohydride | High yields, versatile | Requires a separate reduction step |
| N-Alkylation | Phenylethylamine, Methylating Agent (e.g., Formic Acid, Methanol), Iridium or Nickel Catalyst | Direct methylation, "green" alternatives available | Potential for over-alkylation with traditional reagents |
| Electrochemical Synthesis | Acetophenone Oxime, EDTA, Zinc Complexes | Environmentally friendly | May require specialized equipment |
| Stereoselective Synthesis | Chiral Auxiliaries (e.g., (R)-1-Phenylethylamine), Chiral Resolving Agents (e.g., (+)-Tartaric Acid) | Produces enantiomerically pure compounds | May involve multiple steps and lower overall yield |
Derivatization Strategies for this compound
Derivatization is a key strategy for the analysis of chiral compounds like N-Methyl-1-phenylethanamine. By reacting the enantiomers with a chiral derivatizing agent, a pair of diastereomers is formed, which can then be separated and quantified using standard chromatographic techniques.
A common approach for the chiral analysis of amphetamines and related compounds is the formation of diastereomeric derivatives followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis. acs.orgscispace.com
Several chiral derivatizing agents (CDAs) have been successfully employed for this purpose. One such agent is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPCl). acs.orgnih.gov Prior to derivatization with MTPCl, the amine salt is typically converted to the free base. acs.orgnih.gov The resulting diastereomeric amides are well-separated by capillary gas chromatography. acs.orgnih.gov
Another widely used CDA is N-trifluoroacetyl-L-prolyl chloride (L-TPC). researchgate.netnih.gov This reagent reacts with the amine to form diastereomeric amides that can be resolved on a standard capillary column. researchgate.net This method has been used for the simultaneous determination of D- and L-amphetamine and methamphetamine in urine samples. researchgate.net
Other fluorescent chiral derivatization reagents have also been developed for the analysis of enantiomeric amines by HPLC. researchgate.net These reagents, such as those derived from hydroxyprolines, react with chiral amines to produce diastereomers that can be detected with high sensitivity. researchgate.net
The choice of derivatizing agent and analytical technique depends on the specific requirements of the analysis, including the desired sensitivity and the complexity of the sample matrix.
Table 2: Chiral Derivatizing Agents for the Analysis of N-Methyl-1-phenylethanamine
| Chiral Derivatizing Agent | Abbreviation | Analytical Technique | Key Features |
|---|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPCl | Gas Chromatography (GC) | Forms well-separated diastereomeric amides. |
| N-Trifluoroacetyl-L-prolyl chloride | L-TPC | Gas Chromatography (GC) | Inexpensive and readily available, provides good resolution of diastereomers. |
| Fluorescent Hydroxyproline Derivatives | - | High-Performance Liquid Chromatography (HPLC) | High sensitivity detection. |
This compound as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate is well-established, particularly in the synthesis of complex, biologically active molecules. Its chiral nature makes it an invaluable building block for enantioselective synthesis. chemimpex.com
Precursor in Pharmaceutical Synthesis
N-Methyl-1-phenylethanamine serves as a key precursor in the synthesis of various pharmaceutical compounds, especially those targeting the central nervous system. chemimpex.com A prominent example is its role in the synthesis of Selegiline, a selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the management of Parkinson's disease. nih.gov
The synthesis of Selegiline involves the N-alkylation of (R)-N-Methyl-1-phenylethanamine with propargyl bromide (3-bromopropyne). The reaction introduces the propargyl group onto the nitrogen atom, yielding the final active pharmaceutical ingredient. The stereochemistry of the starting material is crucial, as the biological activity of Selegiline resides in the (R)-enantiomer.
Table 2: Pharmaceutical Compounds Synthesized from N-Methyl-1-phenylethanamine
| Pharmaceutical Compound | Therapeutic Class | Role of N-Methyl-1-phenylethanamine |
| Selegiline | Anti-Parkinson's Agent (MAO-B Inhibitor) | Chiral precursor for the active (R)-enantiomer |
| Levomethamphetamine | Nasal Decongestant | The (R)-enantiomer is the active ingredient |
Building Block for Biologically Active Molecules
Beyond its use as a direct precursor to pharmaceuticals, N-Methyl-1-phenylethanamine is a fundamental building block for a diverse range of biologically active molecules. Its phenylethylamine scaffold is a common motif in many natural products and synthetic compounds with significant physiological effects.
A significant application of this compound is in the synthesis of isoquinoline alkaloids. The phenylethylamine unit forms the backbone of these complex structures, which exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netnih.govscripps.edu The synthesis of these alkaloids often involves a Pictet-Spengler reaction, where a β-phenylethylamine is condensed with an aldehyde or ketone followed by cyclization.
Furthermore, the chirality of N-Methyl-1-phenylethanamine makes it a valuable component in the construction of chiral ligands and catalysts for asymmetric synthesis. chemimpex.com These chiral catalysts are instrumental in producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry to ensure the desired therapeutic effect and minimize potential side effects. chemimpex.com
Table 3: Classes of Biologically Active Molecules Derived from N-Methyl-1-phenylethanamine
| Class of Molecule | Biological/Chemical Activity | Synthetic Role of N-Methyl-1-phenylethanamine |
| Isoquinoline Alkaloids | Antimicrobial, Antitumor, etc. | Core structural component |
| Chiral Ligands/Catalysts | Asymmetric Synthesis | Chiral scaffold to induce stereoselectivity |
| Phenylethylamine-based Neuromodulators | CNS activity | Parent structure for modification |
Stereochemical Investigations of N Methyl 1 Phenylethanamine Hydrochloride
Enantiomeric Forms and Absolute Configuration Determination
N-Methyl-1-phenylethanamine hydrochloride exists as a pair of enantiomers, (R)- and (S)-N-methyl-1-phenylethanamine hydrochloride, due to the presence of a chiral center at the carbon atom attached to the phenyl group and the amino group. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The (S)-enantiomer is also referred to as (S)-(-)-N,alpha-Dimethylbenzylamine.
The determination of the absolute configuration of these enantiomers is crucial for understanding their stereochemical properties and for applications in asymmetric synthesis and chiral separations. X-ray crystallography is a definitive method for determining the absolute configuration of crystalline compounds. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure salt, the precise three-dimensional arrangement of atoms can be established.
Another common technique involves the use of chiral derivatizing agents. By reacting the amine with a chiral reagent of known absolute configuration, a pair of diastereomers is formed. These diastereomers have different physical properties, such as melting points and spectroscopic characteristics, which can be used to distinguish them. High-performance liquid chromatography (HPLC) using chiral stationary phases is also a powerful tool for separating and identifying enantiomers, and in some cases, can be used to assign the absolute configuration by comparing the elution order to known standards. nih.gov
Chiral Recognition Mechanisms Involving this compound
Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule interacts differently with the two enantiomers of another chiral compound. The study of these mechanisms is essential for developing effective methods for enantiomeric separation and for understanding biological processes.
Noncovalent Interactions in Chiral Recognition
Noncovalent interactions are the primary forces driving chiral recognition. These interactions, although individually weak, collectively contribute to the differentiation between enantiomers. Key noncovalent interactions involved in the chiral recognition of this compound include:
Hydrogen Bonding: The protonated amino group in this compound can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. Interactions with a chiral host or another chiral molecule that can form complementary hydrogen bonds can lead to the formation of diastereomeric complexes with different stabilities.
π-π Stacking: The phenyl group of N-Methyl-1-phenylethanamine can engage in π-π stacking interactions with aromatic rings of a chiral selector or another molecule. The geometry of this interaction can be influenced by the stereochemistry of the chiral center, leading to differential binding energies for the two enantiomers.
Steric Repulsion: The spatial arrangement of the substituents around the chiral center can lead to steric hindrance when interacting with a chiral selector. One enantiomer may fit more favorably into the binding site of the chiral host, while the other enantiomer experiences steric clashes, resulting in weaker binding.
The combination of these noncovalent forces creates a three-dimensional binding pocket or interaction surface that preferentially binds one enantiomer over the other. researchgate.netnih.govrsc.org
Host-Guest Complexation Studies
Host-guest chemistry provides a powerful framework for studying and exploiting chiral recognition. In this approach, a larger "host" molecule with a well-defined cavity or binding site is used to selectively bind one enantiomer of a smaller "guest" molecule, such as N-Methyl-1-phenylethanamine.
A study involving a binuclear Ni(II) complex as a chiral host demonstrated effective chiral recognition of 1-phenylethylamine (B125046), a closely related compound. acs.orgresearchgate.net The study revealed that the (R)-enantiomer formed a distinct triangular assembly with the host through hydrogen bonding and CH-π interactions. In contrast, the (S)-enantiomer was incorporated into one-dimensional channels within the crystal structure of the host-guest complex. acs.orgresearchgate.net When the racemic amine was used, the resulting crystals showed a preference for the (S)-enantiomer within the channels, demonstrating partial resolution. acs.orgresearchgate.net
Cyclodextrins, which are chiral macrocyclic oligosaccharides, are another class of hosts used for chiral recognition. Their hydrophobic inner cavity can encapsulate the phenyl group of N-Methyl-1-phenylethanamine, while the hydroxyl groups on the rim can engage in hydrogen bonding with the amine group. The chirality of the cyclodextrin (B1172386) leads to the formation of diastereomeric inclusion complexes with different stabilities, which can be exploited for enantiomeric separation. nih.gov
Chiral Resolution Techniques for Racemic N-Methyl-1-phenylethanamine
Racemic N-Methyl-1-phenylethanamine, a mixture containing equal amounts of the (R)- and (S)-enantiomers, can be separated into its individual enantiomers through a process called chiral resolution.
Classical Resolution via Diastereomeric Salt Formation and Crystallization
The most traditional and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgchemistry-online.com The process typically involves the following steps:
Salt Formation: The racemic N-Methyl-1-phenylethanamine is mixed with an enantiomerically pure chiral acid in a suitable solvent. This results in the formation of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid], or [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid].
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. chemistry-online.com The less soluble salt is isolated by filtration.
Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free enantiomerically pure amine. The amine can then be extracted and purified.
Recovery of the Other Enantiomer: The other enantiomer remains in the filtrate and can be recovered by a similar process after removing the resolving agent.
The efficiency of this method depends on the difference in solubility between the diastereomeric salts, which can often be optimized by careful selection of the resolving agent and the solvent. stereoelectronics.org
Table 1: Examples of Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Formula |
| (+)-Tartaric Acid | C₄H₆O₆ |
| (-)-Mandelic Acid | C₈H₈O₃ |
| (+)-Camphor-10-sulfonic Acid | C₁₀H₁₆O₄S |
Chromatographic Chiral Separation Methodologies
Chromatographic techniques offer a powerful and versatile alternative for the separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for chiral separations. In this technique, the racemic mixture is passed through a column packed with a CSP. The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and, consequently, their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.org The separation mechanism on these phases is complex and involves a combination of hydrogen bonding, π-π interactions, and steric effects within the chiral grooves of the polysaccharide structure.
Another HPLC approach involves the use of a chiral derivatizing agent to convert the enantiomers into diastereomers prior to chromatography. nih.gov These diastereomers can then be separated on a standard achiral column. Common derivatizing agents for amines include (R)-(+)-1-phenylethyl isocyanate (PEIC) and (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). nih.gov
Table 2: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable, cost-effective for large quantities. | Can be time-consuming, requires screening of resolving agents and solvents, may not achieve complete separation in one step. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High efficiency and selectivity, applicable to a wide range of compounds, can be used for both analytical and preparative separations. | Higher cost of chiral columns and solvents, may require method development. |
Kinetic Resolution Approaches
Kinetic resolution is a pivotal technique for the separation of enantiomers from a racemic mixture, leveraging the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For phenylethylamines, including N-Methyl-1-phenylethanamine, enzymatic kinetic resolution has proven to be a highly effective and stereoselective method. Lipases are the most commonly employed enzymes for this purpose due to their availability, stability, and broad substrate tolerance. csic.esscielo.br
The most prevalent approach involves the enantioselective acylation of the amine. In this process, a lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated enantiomer from the unreacted enantiomer. A widely used and effective catalyst for this transformation is Candida antarctica lipase B (CAL-B), often in its immobilized form, Novozym 435. csic.esnih.govrsc.org The choice of acyl donor is also critical for achieving high enantioselectivity and conversion. Isopropyl methoxyacetate (B1198184) and ethyl methoxyacetate have been identified as particularly effective acylating agents for resolving phenylethylamines. csic.esnih.govrsc.org
Research on phenylethylamines structurally related to amphetamine has demonstrated the successful preparation of both enantiomers in good yields and with excellent enantiomeric purity through enzymatic kinetic resolution with CAL-B and ethyl methoxyacetate as the acyl donor. csic.esrsc.org For the resolution of the parent compound, 1-phenylethylamine (α-PEA), lipase-catalyzed N-acylation using 2-alkoxyacetate esters has resulted in products with high conversion and outstanding enantiopurity (enantiomeric excess > 99%). nih.gov This methodology is applicable for the resolution of structurally similar secondary amines like N-Methyl-1-phenylethanamine.
To overcome the theoretical maximum yield of 50% for a single enantiomer in a standard kinetic resolution, the process can be combined with in-situ racemization of the slower-reacting enantiomer. scielo.br This approach, known as dynamic kinetic resolution (DKR), can theoretically achieve a 100% yield of the desired enantiomer. scielo.br For primary benzylamines, dynamic kinetic resolution has been achieved using a combination of palladium nanoparticles as the racemization catalyst and a lipase for the stereoselective acylation. nih.gov
Table 1: Examples of Enzymatic Kinetic Resolution of Related Phenylethylamines
| Substrate | Biocatalyst | Acyl Donor | Key Findings | Reference |
| Racemic 1-phenylethylamine (α-PEA) | Candida Antarctica lipase B (CALB) | Isopropyl methoxyacetate | Good yields and enantiomeric excess (ee) ≥ 95% for (S)-α-PEA. | nih.gov |
| Phenylethylamines related to amphetamine | Candida Antarctica lipase B (CALB) | Ethyl methoxyacetate | Both enantiomers prepared in good yields and excellent enantiomeric purity. | csic.esrsc.org |
| Racemic primary amines | Immobilized lipase B (CALB-CV-T2-150) | Isopropyl 2-propoxyacetate | High yield and enantiomeric excess of the N-acylation products. | nih.gov |
Impact of Stereochemistry on Biological and Pharmacological Activity
The three-dimensional orientation of a molecule is a critical determinant of its interaction with chiral biological systems, such as receptors, transporters, and enzymes. nih.gov For chiral drugs, it is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or contribute to undesirable side effects. nih.govmdpi.com
N-Methyl-1-phenylethanamine is structurally related to amphetamine (α-methylphenethylamine). wikipedia.org The pharmacological actions of amphetamine are known to be stereospecific. Amphetamine exists as two enantiomers: dextroamphetamine ((S)-amphetamine) and levoamphetamine ((R)-amphetamine). wikipedia.org Dextroamphetamine is a more potent central nervous system (CNS) stimulant than levoamphetamine. wikipedia.org This difference in potency is attributed to its differential effects on the dopamine (B1211576) and norepinephrine (B1679862) neurotransmitter systems. wikipedia.org While both enantiomers have effects, dextroamphetamine is considered to have a higher potential for misuse due to its more pronounced euphoric effects. wikipedia.org
Given the structural similarity, the biological and pharmacological activities of the enantiomers of N-Methyl-1-phenylethanamine are expected to exhibit similar stereoselectivity. The (S)-(+)-enantiomer would be predicted to have more potent central stimulant effects compared to the (R)-(-)-enantiomer. This principle of stereoselectivity is a recurring theme in the pharmacology of phenethylamine (B48288) derivatives. For example, the more active enantiomer of the psychedelic drug 2,5-Dimethoxy-4-methylamphetamine (DOM) is R-(-)-DOM. wikipedia.org
The differential activity of enantiomers underscores the importance of stereochemical considerations in drug design and development. The use of a single, more active enantiomer can lead to a superior therapeutic profile with an improved therapeutic index and potentially reduced side effects compared to the racemic mixture. nih.govacs.org
Table 2: Comparison of Biological Activity of Enantiomers for Related Compounds
| Compound | Enantiomer | Primary Biological/Pharmacological Effect | Reference |
| Amphetamine | Dextroamphetamine ((S)-enantiomer) | Potent CNS stimulant, greater effect on dopamine system. | wikipedia.org |
| Amphetamine | Levoamphetamine ((R)-enantiomer) | Weaker CNS stimulant, more pronounced effects on norepinephrine. | wikipedia.org |
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | R-(-)-DOM | More active psychedelic enantiomer; potent 5-HT2A receptor agonist. | wikipedia.org |
| Ibuprofen | (S)-enantiomer | Responsible for the anti-inflammatory and analgesic effect. | acs.org |
Pharmacological and Biological Activity Profiling of N Methyl 1 Phenylethanamine Hydrochloride
Interactions with Neurotransmitter Systems
The primary mechanism of action for N-Methyl-1-phenylethanamine hydrochloride involves its significant impact on several key neurotransmitter systems in the brain.
Agonistic Activity at Trace Amine-Associated Receptors (TAAR1)
N-Methyl-1-phenylethanamine and its parent compound, phenethylamine (B48288) (PEA), are potent agonists of the human trace amine-associated receptor 1 (hTAAR1). wikipedia.org TAAR1 is a G protein-coupled receptor that plays a crucial role in modulating monoaminergic neurotransmission. nih.govacs.org The activation of TAAR1 by these compounds can influence the activity of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems. acs.orgnih.gov
Studies have shown that N-methylation of phenethylamine affects its agonistic potency at hTAAR1. Research using a reporter assay in HEK-293 cells demonstrated that phenylethylamine (PEA) has a higher potency than N-Methyl-1-phenylethanamine (N-MePEA), which in turn is more potent than N,N-dimethylphenethylamine (N,N-diMePEA). jst.go.jp This suggests that the degree of methylation on the amino group influences the compound's ability to activate the receptor. jst.go.jp
The table below summarizes the agonistic potency of phenylethylamine and its N-methylated derivatives at hTAAR1.
| Compound | EC₅₀ (µM) | 95% Confidence Interval (µM) |
| Phenylethylamine (PEA) | 0.56 | 0.40–0.79 |
| N-Methyl-1-phenylethanamine (N-MePEA) | 1.63 | 1.19–2.26 |
| N,N-dimethylphenethylamine (N,N-diMePEA) | 4.31 | 3.21–5.93 |
Data from a study on the agonist response of PEA and its derivatives in HEK-293 cells expressing hTAAR1. jst.go.jp
Modulation of Catecholamine Neurotransmission
N-Methyl-1-phenylethanamine significantly modulates catecholaminergic neurotransmission, which includes the neurotransmitters dopamine and norepinephrine. nih.gov It acts as a neuromodulator, amplifying the effects of these catecholamines. nih.gov This modulation is a key aspect of its central nervous system effects. The compound's structural similarity to amphetamine contributes to its potent effects on catecholamine systems. wikipedia.org
The metabolism of phenethylamines, including N-Methyl-1-phenylethanamine, is primarily carried out by monoamine oxidase-B (MAO-B). nih.gov Inhibition of this enzyme can lead to increased concentrations of the compound in the brain, further enhancing its effects on catecholamine neurotransmission. nih.gov
Effects on Serotonergic and Dopaminergic Pathways
N-Methyl-1-phenylethanamine exerts significant effects on both serotonergic and dopaminergic pathways. It is known to increase the release of dopamine in the brain, which is a primary contributor to its stimulant effects. cymitquimica.com The activation of TAAR1 by N-Methyl-1-phenylethanamine can inhibit the firing frequency of dopaminergic neurons in the ventral tegmental area and serotonergic neurons in the dorsal raphe nucleus. acs.org
Furthermore, some derivatives of N-Methyl-1-phenylethanamine have been developed as triple reuptake inhibitors, simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine. researchgate.net This highlights the compound's broad impact on monoaminergic systems. Chronic administration of related compounds like 2-phenylethylamine has been shown to cause a down-regulation of D1-like dopamine receptors in the striatum. nih.gov
Neuromodulatory Properties and Mechanisms
N-Methyl-1-phenylethanamine and its parent compound, phenethylamine, are considered neuromodulators. smolecule.comnih.gov This means they can influence and regulate the activity of other neurotransmitter systems. Their primary mechanism for this neuromodulation is through the activation of TAAR1, which in turn modulates dopaminergic and serotonergic neurotransmission. nih.govacs.org
Phenylethylamine is naturally present in the brain and is synthesized from the amino acid L-phenylalanine. nootropicsexpert.com N-Methyl-1-phenylethanamine is a naturally occurring derivative of phenethylamine in humans. wikipedia.org These endogenous trace amines play a role in maintaining and regulating neuronal activity, preventing excessive or insufficient stimulation. nootropicsexpert.com
Central Nervous System Effects
The interaction of N-Methyl-1-phenylethanamine with various neurotransmitter systems leads to profound effects on the central nervous system.
Influence on Mood States and Cognitive Functions
N-Methyl-1-phenylethanamine is a potent central nervous system stimulant that can lead to heightened alertness, euphoria, and increased energy. cymitquimica.com These effects are largely attributed to its ability to increase the release of dopamine. cymitquimica.com The parent compound, phenylethylamine, is known to promote energy and elevate mood. nih.gov
At therapeutic doses, related compounds like amphetamine can increase alertness, concentration, initiative, and self-confidence. wikipedia.org Phenylethylamine itself is reported to enhance working memory, executive function, and creative flow states, while reducing stress and improving mood. nootropicsexpert.com The mood-elevating effects are linked to the increased release of dopamine, norepinephrine, and serotonin. nootropicsexpert.comresearchgate.net
The table below outlines some of the reported central nervous system effects of phenethylamines.
| Effect | Associated Neurotransmitter Systems |
| Increased Alertness and Energy | Dopamine, Norepinephrine cymitquimica.comresearchgate.net |
| Euphoria and Elevated Mood | Dopamine, Serotonin cymitquimica.comnih.govnootropicsexpert.com |
| Enhanced Cognitive Functions | Dopamine, Norepinephrine nootropicsexpert.comwikipedia.org |
| Increased Motivation and Drive | Dopamine nootropicsexpert.com |
Potential as a Central Stimulant
This compound is a structural isomer of the well-known central nervous system (CNS) stimulant, methamphetamine. As a member of the phenethylamine class, it is anticipated to possess psychostimulant properties. The central activity of phenylethylamines is largely mediated by their interaction with monoamine neurotransmitter systems, including dopamine and norepinephrine.
Direct pharmacological studies on N-Methyl-1-phenylethanamine are limited. However, research into its biodistribution using a radiolabeled form, [11C]-[S]-N,alpha-dimethylbenzylamine, demonstrated that the compound is rapidly distributed into the brain in mice and shows considerable long-term retention in neural tissue. nih.gov This affinity for and retention in the brain indicates that the compound readily crosses the blood-brain barrier and can interact with CNS targets. nih.gov
Significant insight into its potential mechanism of action can be drawn from studies on its close structural analog, N-methyl-α-ethylphenethylamine (MEPEA). A 2020 study investigating the neurochemical effects of MEPEA found that it functions as a releasing agent at both dopamine transporters (DAT) and norepinephrine transporters (NET), with a notable preference for NET. nih.gov This action is similar to that of amphetamine, though MEPEA was found to be approximately ten times less potent. nih.gov The release of these catecholamines into the synapse is a hallmark of CNS stimulant activity, leading to increased alertness and locomotor activity. In rat studies, MEPEA produced significant increases in motor activity, further supporting its potential as a central stimulant. nih.gov
The table below summarizes the comparative in vitro activity of MEPEA and amphetamine at monoamine transporters from the aforementioned study. nih.gov
Table 1: Monoamine Transporter Releasing Activity
| Compound | DAT (EC₅₀, nM) | NET (EC₅₀, nM) |
|---|---|---|
| Amphetamine | 24.7 | 7.2 |
| MEPEA | 258 | 32.5 |
Cardiovascular and Pressor Effects
The cardiovascular and pressor effects of N-Methyl-1-phenylethanamine are presumed to be linked to its sympathomimetic activity, stemming from the release of norepinephrine. Increased noradrenergic activity in the peripheral nervous system typically leads to vasoconstriction and an increase in heart rate and blood pressure.
While direct data on this compound is not available in the reviewed literature, the study on its close analog, N-methyl-α-ethylphenethylamine (MEPEA), provides valuable findings. In conscious rats equipped with biotelemetry transmitters, MEPEA was shown to produce significant, dose-dependent increases in both blood pressure (BP) and heart rate (HR). nih.gov These effects are consistent with the compound's demonstrated ability to act as a potent norepinephrine releasing agent at peripheral norepinephrine transporters (NET). nih.gov The cardiovascular stimulation observed with MEPEA was comparable to, although less potent than, that produced by amphetamine. nih.gov
The data below, from research on MEPEA, illustrates its pressor and cardiovascular effects in comparison to amphetamine in rats. nih.gov
Table 2: Cardiovascular Effects in Rats
| Compound (Dose) | Max Mean Arterial Pressure Increase (mmHg) | Max Heart Rate Increase (bpm) |
|---|---|---|
| Amphetamine (1.0 mg/kg) | ~ +30 | ~ +125 |
| MEPEA (10 mg/kg) | ~ +30 | ~ +125 |
Metabolism and Biotransformation of N Methyl 1 Phenylethanamine Hydrochloride
Enzymatic Pathways of Metabolism
The metabolism of N-Methyl-1-phenylethanamine is facilitated by a range of enzymes that modify its structure, preparing it for excretion.
Role of Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases (MAO) are critical enzymes in the degradation of monoamines. N-Methyl-1-phenylethanamine is a substrate for both MAO-A and MAO-B. wikipedia.org These enzymes catalyze the oxidative deamination of the compound. Notably, N-Methyl-1-phenylethanamine is preferentially metabolized by MAO-B. wikipedia.orgnih.gov The activity of these enzymes is essential for breaking down the compound into metabolites such as phenylacetaldehyde, which is further processed to phenylacetic acid. wikipedia.org Studies on MAO-B deficient mice have shown a significant increase in the levels of β-phenylethylamine (PEA), a related compound, underscoring the primary role of MAO-B in the metabolism of such amines. nih.gov
Involvement of Phenylethanolamine N-Methyltransferase (PNMT)
Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a phenylethanolamine structure. wikipedia.orgnih.gov In humans, N-Methyl-1-phenylethanamine can be produced when phenylethanolamine N-methyltransferase acts on phenethylamine (B48288). wikipedia.org PNMT is also involved in the biosynthesis of other N-methylated trace amines, such as converting p-octopamine to synephrine (B1677852) and p-tyramine to N-methyltyramine. wikipedia.org The primary function of PNMT is the conversion of norepinephrine (B1679862) to epinephrine (B1671497) in the adrenal medulla. wikipedia.orgtaylorandfrancis.com
Contributions of Cytochrome P450 (CYP) Enzymes
The cytochrome P450 (CYP) family of enzymes, which are central to the metabolism of a vast array of xenobiotics, also plays a role in the biotransformation of N-Methyl-1-phenylethanamine. nih.govmdpi.comresearchgate.net Research has indicated that specific CYP isoenzymes, including CYP2B6, CYP2C19, and CYP2D6, are involved in the metabolism of related compounds. nih.gov These enzymes can catalyze reactions such as depropargylation and demethylation. nih.gov Specifically, CYP2B6, CYP2C19, and CYP2D6 have been shown to contribute to the formation of N-methylphenylethylamine from a precursor compound, with CYP2B6 also catalyzing demethylation. nih.gov
Other Metabolic Enzymes and Pathways
In addition to the major enzymatic pathways, other metabolic processes contribute to the biotransformation of N-Methyl-1-phenylethanamine. After the initial phase I reactions, such as oxidation and demethylation, the resulting metabolites can undergo phase II conjugation reactions. nih.gov These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases and sulfotransferases, attach polar molecules to the metabolites, increasing their water solubility and facilitating their excretion from the body. nih.gov
Identification of Metabolites and Metabolic Pathways
The metabolism of N-Methyl-1-phenylethanamine results in several key metabolites. The primary urinary metabolite of the parent compound, phenethylamine, is β-phenylacetic acid. wikipedia.org This is formed through the action of monoamine oxidase, which creates the intermediate product phenylacetaldehyde, subsequently metabolized by aldehyde dehydrogenase. wikipedia.org The process of N-demethylation would yield phenylethylamine.
Table 1: Key Metabolites of N-Methyl-1-phenylethanamine and Related Compounds
| Precursor Compound | Metabolite | Metabolic Pathway |
| N-Methyl-1-phenylethanamine | Phenylethylamine | N-demethylation |
| Phenylethylamine | Phenylacetaldehyde | Oxidative deamination (MAO) wikipedia.org |
| Phenylacetaldehyde | β-Phenylacetic acid | Oxidation (Aldehyde Dehydrogenase) wikipedia.org |
Pharmacokinetic Considerations
The pharmacokinetics of N-Methyl-1-phenylethanamine are influenced by its rapid metabolism. Like its parent compound, phenethylamine, it is quickly metabolized during first-pass metabolism, primarily by monoamine oxidase B (MAO-B). wikipedia.org This extensive metabolism significantly affects its bioavailability and duration of action. The compound is a weak base and can form a hydrochloride salt. wikipedia.org The rate of metabolism can be influenced by individual genetic variations in metabolic enzymes like the cytochrome P450s, leading to differences in how the compound is processed and eliminated. researchgate.net
Stereoselective Metabolism of N-Methyl-1-phenylethanamine Hydrochloride
N-Methyl-1-phenylethanamine possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, leading to the existence of two stereoisomers: (S)-(+)-N-Methyl-1-phenylethanamine and (R)-(-)-N-Methyl-1-phenylethanamine. This chirality plays a pivotal role in its interaction with metabolic enzymes, which are themselves chiral entities. Consequently, the metabolism of N-Methyl-1-phenylethanamine is stereoselective, meaning that the two enantiomers are processed at different rates and may yield different proportions of metabolites.
Research on the structurally related compound methamphetamine, which also possesses a chiral center at the same position, provides insight into the likely stereoselective metabolism of N-Methyl-1-phenylethanamine. Studies on methamphetamine have demonstrated that its metabolism is indeed enantioselective. nih.gov For instance, the conversion of the S-(+)-enantiomer to its primary metabolites can occur at a different rate compared to the R-(-)-enantiomer. nih.gov Specifically, a study on methamphetamine metabolism in humans revealed an approximately threefold greater conversion of the S-(+)-enantiomer to amphetamine compared to the R-(-)-enantiomer. nih.gov Furthermore, the excretion of the para-hydroxy metabolite also showed stereoselectivity, with less R-(-)-p-hydroxymethamphetamine being excreted compared to the S-(+)-form. nih.gov
First-Pass Metabolism Characteristics
Upon oral administration, this compound is expected to undergo extensive first-pass metabolism. This phenomenon refers to the metabolic breakdown of a drug in the liver and gut wall before it reaches systemic circulation. nih.govpharmacologycanada.org The first-pass effect can significantly reduce the bioavailability of the parent compound. pharmacologycanada.org
The primary enzymes responsible for the first-pass metabolism of many phenylethylamine derivatives are the monoamine oxidases (MAO), particularly MAO-A and MAO-B. wikipedia.org N-Methylphenethylamine (NMPEA), a structural isomer of N-Methyl-1-phenylethanamine, is known to be rapidly metabolized by MAO, with a preference for MAO-B. wikipedia.org This rapid metabolism contributes to its low bioavailability when taken orally. Given the close structural resemblance, N-Methyl-1-phenylethanamine is also anticipated to be a substrate for MAO enzymes, leading to a significant first-pass effect.
The metabolic process involves the oxidative deamination of the amine group, which transforms the compound into an aldehyde, which is then further metabolized to a carboxylic acid. wikipedia.org This enzymatic degradation in the liver and gastrointestinal tract substantially limits the amount of unchanged N-Methyl-1-phenylethanamine that enters the bloodstream to exert its effects.
In Vitro and In Vivo Metabolic Studies
To understand the detailed metabolic pathways of N-Methyl-1-phenylethanamine, researchers utilize both in vitro (in a controlled laboratory setting) and in vivo (in a living organism) studies. These studies are crucial for identifying the enzymes involved and the resulting metabolites.
In Vitro Studies:
In vitro metabolic studies typically employ subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. nih.gov Studies on related phenethylamine compounds have shown that CYP enzymes play a significant role in their metabolism. nih.gov
For instance, research on the metabolism of N-methyl,N-propargyl-2-phenylethylamine, a compound that produces N-methylphenylethylamine as a metabolite, identified several human CYP enzymes responsible for its biotransformation. nih.govnih.gov These studies, using human liver microsomes and cDNA-expressed CYP enzymes, revealed the involvement of CYP2B6, CYP2C19, and CYP2D6 in the dealkylation processes. nih.govnih.gov It is plausible that these same enzymes are involved in the metabolism of N-Methyl-1-phenylethanamine.
The primary metabolic reactions observed in in vitro studies of phenethylamines include:
N-dealkylation: The removal of the methyl group from the nitrogen atom.
O-dealkylation: If there are alkoxy groups on the phenyl ring. nih.gov
Oxidation: Of unsubstituted carbon atoms on the aromatic ring or the side chain. nih.gov
Deamination: Removal of the amino group. nih.gov
Table 1: Potential Cytochrome P450 Enzymes Involved in the In Vitro Metabolism of N-Methyl-1-phenylethanamine and Related Compounds
| Enzyme Family | Specific Enzyme | Potential Metabolic Reaction | Reference |
| Cytochrome P450 | CYP2B6 | N-demethylation | nih.govnih.gov |
| Cytochrome P450 | CYP2C19 | Depropargylation (leading to N-methyl-PEA) | nih.govnih.gov |
| Cytochrome P450 | CYP2D6 | Depropargylation (leading to N-methyl-PEA) | nih.govnih.gov |
***In Vivo* Studies:**
In vivo studies, often conducted in animal models, provide a more comprehensive picture of metabolism as they account for all physiological processes, including absorption, distribution, metabolism, and excretion. While specific in vivo studies on N-Methyl-1-phenylethanamine are not extensively documented in publicly available literature, findings for related compounds offer valuable insights.
N-Methylphenethylamine has been detected in human urine, indicating it is an endogenous compound. wikipedia.org The primary urinary metabolite of the parent compound, phenethylamine, is phenylacetic acid, formed through the action of monoamine oxidase and aldehyde dehydrogenase. wikipedia.org It is expected that N-Methyl-1-phenylethanamine would follow a similar metabolic fate, with its primary metabolites being the result of N-demethylation to 1-phenylethylamine (B125046), followed by or concurrent with oxidative deamination.
Table 2: Summary of Potential Metabolic Pathways for N-Methyl-1-phenylethanamine
| Metabolic Pathway | Key Enzymes | Resulting Metabolites | Study Type |
| N-Demethylation | Cytochrome P450 (e.g., CYP2B6) | 1-Phenylethylamine | In Vitro |
| Oxidative Deamination | Monoamine Oxidase (MAO-B) | Phenylacetaldehyde derivative | In Vivo (inferred) |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives | In Vitro/In Vivo (inferred) |
Analytical and Bioanalytical Methodologies for N Methyl 1 Phenylethanamine Hydrochloride Research
Chromatographic Techniques
Chromatography is a fundamental tool for separating N-Methyl-1-phenylethanamine from complex matrices. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, enantiomeric purity assessment, or high-throughput screening.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of N-Methyl-1-phenylethanamine. It combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For volatile compounds like N-Methyl-1-phenylethanamine, GC-MS offers excellent resolution and is frequently used in forensic toxicology laboratories. oup.com
In many GC-MS procedures, derivatization is a key step to improve the chromatographic properties and thermal stability of the analyte. nih.gov Common derivatizing agents include heptafluorobutyryl (HFBA) and N-trifluoroacetyl-prolyl chloride (TPC). nih.govnih.gov The use of derivatization can significantly enhance the sensitivity of the analysis. oup.com For instance, the use of heptafluorobutanoyl (HFB) derivatives can lead to detection and quantitation limits in the picogram per liter range. oup.com
The mass spectrometer detects the ions produced from the analyte after it elutes from the GC column. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, ensuring high confidence in its identification. nih.gov In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which further increases the sensitivity and selectivity of the method. nih.gov
Key Research Findings for GC-MS Analysis of N-Methyl-1-phenylethanamine:
| Parameter | Finding | Source |
| Derivatization | Heptafluorobutyryl (HFBA) derivatives are commonly used to improve chromatographic properties. nih.gov | nih.gov |
| Detection Limits | Limits of detection can reach as low as 0.05 ng/mg in hair samples. jfda-online.com | jfda-online.com |
| Quantitation Limits | Limits of quantitation have been reported at 98 ng/mL in urine for HFBA derivatives. nih.gov | nih.gov |
| Linearity | Calibration curves typically show excellent linearity with correlation coefficients (r²) greater than 0.99. nih.gov | nih.gov |
| Recovery | Extraction recovery rates are generally high, often exceeding 85%. nih.gov | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has become an indispensable tool for the quantitative analysis of N-Methyl-1-phenylethanamine. nih.govnih.gov This technique is highly sensitive and specific, and it can overcome some of the limitations of GC-MS, such as the need for derivatization and the potential for thermal degradation of the analyte. nih.gov
LC-MS/MS methods for N-Methyl-1-phenylethanamine have been developed and validated for various biological matrices, including plasma, urine, and tissue samples. nih.govnih.govoup.com Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix and minimize interference. oup.com The use of deuterium-labeled internal standards is common to ensure high accuracy and precision in quantification. oup.com
The method's validation typically demonstrates a wide linear dynamic range, low limits of quantification (LOQ), and high accuracy and precision. nih.govnih.gov For example, LC-MS/MS methods have achieved LOQs as low as 1 ng/mL in rat serum, brain, and testis. nih.govnih.gov The high selectivity of LC-MS/MS allows for the simultaneous analysis of N-Methyl-1-phenylethanamine and its metabolites. nih.govnih.gov
Validation Parameters of a Typical LC-MS/MS Method:
| Parameter | Typical Value | Source |
| Linear Range | 0.3–1000 ng/mL | nih.govnih.gov |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.govnih.gov |
| Intra-assay Precision (RSD) | < 11% | oup.com |
| Inter-assay Precision (RSD) | < 11% | oup.com |
| Accuracy | Within 15% of the nominal concentration | sciex.com |
| Recovery | > 93% | oup.com |
Chiral Chromatography for Enantiomeric Purity Assessment
N-Methyl-1-phenylethanamine is a chiral compound, existing as two enantiomers: the dextrorotatory (d) and levorotatory (l) forms. restek.com Distinguishing between these enantiomers is critical in forensic and clinical toxicology, as they exhibit different physiological effects. sciex.comrestek.com Chiral chromatography is the primary technique used to separate and quantify the individual enantiomers.
While GC-MS can be used for chiral separation, it typically requires derivatization with a chiral reagent, such as L-N-trifluoroacetyl-prolyl chloride (TPC). nih.govoup.com However, this method can be prone to errors due to impurities in the derivatizing agent and the potential for racemization during analysis. nih.gov
Chiral stationary phase (CSP) liquid chromatography, often coupled with mass spectrometry (LC-MS/MS), has proven to be a more reliable method for the enantiomeric separation of N-Methyl-1-phenylethanamine. nih.govoup.com CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to their separation. mdpi.com Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the separation of chiral amines. researchgate.netmdpi.com The use of chiral LC-MS/MS methods can achieve baseline resolution of the enantiomers and provide accurate quantification of their respective concentrations. sciex.com
Comparison of Chiral Separation Techniques:
| Technique | Principle | Advantages | Disadvantages |
| GC-MS with Chiral Derivatizing Agent | Forms diastereomers that can be separated on a standard GC column. | Widely available instrumentation. | Potential for racemization and impurities in the derivatizing agent can lead to inaccurate results. nih.gov |
| LC-MS with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with the chiral stationary phase. | More reliable and accurate, less prone to racemization. nih.govoup.com | CSP columns can be more expensive. |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of N-Methyl-1-phenylethanamine. dea.gov A variety of HPLC methods have been developed, employing different columns, mobile phases, and detectors to suit specific analytical needs.
Reversed-phase HPLC is a common approach, often utilizing a C18 column. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.govsielc.com The pH of the mobile phase can be adjusted to optimize the separation. nih.gov
Several types of detectors can be used with HPLC for the analysis of N-Methyl-1-phenylethanamine. b-ac.co.uk Ultraviolet (UV) detectors are widely used due to their simplicity and robustness. nih.govnih.gov The detection wavelength is typically set at the maximum absorbance of the analyte, which is around 207 nm, though other wavelengths like 260 nm may be chosen to reduce mobile phase interference. nih.gov Fluorescence detectors can also be employed after derivatization with a fluorescent tag, offering enhanced sensitivity. jst.go.jp Mass spectrometry detectors provide the highest level of sensitivity and selectivity. b-ac.co.uk
Examples of HPLC Methods for N-Methyl-1-phenylethanamine Analysis:
| Column | Mobile Phase | Detector | Source |
| Spherisorb ODS2 C18 | 0.25% methanol/triethylamine aqueous solution (20:80, v/v), pH 3.1 | UV (260 nm) | nih.gov |
| XTerra RP18 | 50 mM pyrrolidine (pH 11.5) – acetonitrile (50:50, v/v) | Diode-Array UV (214 nm) | nih.gov |
| Newcrom R1 | Acetonitrile, water, and phosphoric acid | MS-compatible (formic acid instead of phosphoric acid) | sielc.com |
Spectroscopic Characterization Techniques
Spectroscopic techniques are invaluable for the qualitative analysis of N-Methyl-1-phenylethanamine, providing information about its molecular structure and functional groups.
Fourier-Transform Infrared Spectrometry (FTIR) in Qualitative Analysis
Fourier-Transform Infrared (FTIR) spectrometry is a rapid and non-destructive technique used for the identification of N-Methyl-1-phenylethanamine. americanlaboratory.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. americanlaboratory.com The resulting FTIR spectrum is a unique fingerprint of the compound.
The use of an Attenuated Total Reflectance (ATR) accessory with FTIR is particularly advantageous for the analysis of solid and liquid samples, as it requires minimal to no sample preparation. americanlaboratory.comnih.gov The sample is placed in direct contact with an ATR crystal, and the infrared beam is passed through the crystal in a way that it interacts with the sample at the surface. nih.gov
The FTIR spectrum of N-Methyl-1-phenylethanamine hydrochloride exhibits characteristic absorption peaks that can be used for its identification. Research has shown that specific peaks are highly correlated with the concentration of the compound, making FTIR a useful tool for both qualitative and, with chemometric modeling, quantitative analysis. nih.gov
Characteristic FTIR Peaks for N-Methyl-1-phenylethanamine:
| Wavenumber (cm⁻¹) | Vibrational Mode | Source |
| 2966 | C-H stretch | nih.gov |
| 2723 | Amine salt stretch | nih.gov |
| 2460 | Amine salt stretch | nih.gov |
| 1604 | Aromatic C=C stretch | nih.gov |
| 1487 | C-H bend | nih.gov |
| 1455 | C-H bend | nih.gov |
| 1387 | C-H bend | nih.gov |
| 698.83 | Aromatic C-H out-of-plane bend | iosrjournals.org |
These analytical and bioanalytical methodologies provide a comprehensive toolkit for the detailed investigation of this compound, enabling its accurate detection, quantification, and characterization in a wide range of research and forensic contexts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of the molecule, confirming the identity, purity, and structure of the compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to provide a comprehensive analysis.
In a typical ¹H NMR spectrum of N-Methyl-1-phenylethanamine, distinct signals corresponding to each unique proton environment are observed. The aromatic protons on the phenyl group typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The methine proton (-CH-), being adjacent to both the phenyl group and the nitrogen atom, shows a quartet at approximately 3.5-4.0 ppm. The three protons of the methyl group attached to the chiral carbon (-CH-CH₃) resonate as a doublet around 1.3-1.5 ppm due to coupling with the methine proton. The N-methyl group (-NH-CH₃) protons appear as a singlet at approximately 2.2-2.4 ppm. The proton on the nitrogen atom may be observable, often as a broad singlet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the phenyl ring produce signals in the aromatic region of the spectrum (typically 125-145 ppm). The methine carbon atom and the two methyl carbon atoms would each produce a distinct signal at higher field, with chemical shifts characteristic of their specific electronic environments. The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra serve as a molecular fingerprint, allowing for definitive confirmation of the N-Methyl-1-phenylethanamine structure and distinguishing it from its isomers, such as N-methyl-2-phenylethanamine.
Table 1: Representative ¹H NMR Chemical Shifts for N-Methyl-1-phenylethanamine Moiety Note: Data are typical and may vary based on solvent and experimental conditions.
| Proton Group | Typical Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) |
| Methine (CH) | 3.50 - 4.00 | Quartet (q) |
| N-Methyl (N-CH₃) | 2.20 - 2.40 | Singlet (s) |
| Alpha-Methyl (CH-CH₃) | 1.30 - 1.50 | Doublet (d) |
Advanced Analytical Approaches for Isomer Discrimination
Due to the presence of a chiral center at the carbon atom attached to the phenyl group and the nitrogen atom, N-Methyl-1-phenylethanamine exists as a pair of enantiomers: (R)-N-Methyl-1-phenylethanamine and (S)-N-Methyl-1-phenylethanamine. These isomers have identical physical and chemical properties in an achiral environment, making their separation and quantification a significant analytical challenge. Advanced chromatographic techniques are essential for isomer discrimination.
Chiral High-Performance Liquid Chromatography (HPLC): HPLC utilizing chiral stationary phases (CSPs) is a primary method for the enantioselective separation of chiral amines. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective. windows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies, leading to different retention times.
The mobile phase composition is critical for achieving optimal resolution. A typical mobile phase for normal-phase chromatography consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol or ethanol. researchgate.net A small amount of a basic additive, like diethylamine (DEA), is often incorporated to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support. researchgate.net
Chiral Gas Chromatography (GC): Gas chromatography is another powerful technique for enantiomer separation, prized for its high resolution and sensitivity. chromatographyonline.com Direct separation on a chiral stationary phase is possible, but often requires prior derivatization of the amine to increase its volatility and thermal stability. nih.gov Common derivatizing agents include trifluoroacetic anhydride, which converts the amine into its corresponding trifluoroacetamide.
The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.com These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the exterior with various functional groups, a wide range of selectivities can be achieved for different classes of compounds. The differential interaction of the derivatized enantiomers with the chiral stationary phase allows for their separation. gcms.cz
Table 2: Chromatographic Methods for Chiral Amine Isomer Discrimination
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Derivatization |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol / Diethylamine | Not typically required |
| Chiral GC | Derivatized Cyclodextrin (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) | Helium or Hydrogen | Often required (e.g., acylation) |
Sample Preparation and Extraction Protocols for Biological Matrices
The accurate quantification of this compound in biological matrices such as blood, urine, or plasma necessitates robust sample preparation to remove endogenous interferences and concentrate the analyte. The two most prevalent techniques for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). benthamopen.comacs.org
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. benthamopen.com For a basic compound like N-Methyl-1-phenylethanamine, pH adjustment is a critical step. The biological sample is first made alkaline (typically pH > 10) by adding a base such as sodium hydroxide. benthamopen.com This deprotonates the amine, converting it to its neutral, free-base form, which is significantly more soluble in organic solvents like ethyl acetate, chloroform, or 1-chlorobutane. benthamopen.com
The sample is then vortexed with the organic solvent, and after centrifugation to separate the layers, the analyte-rich organic phase is collected. For further purification, a back-extraction can be performed by mixing the organic extract with a fresh acidic aqueous solution (e.g., dilute HCl), which protonates the amine and transfers it back into the aqueous phase, leaving neutral impurities behind in the organic layer. Finally, the pH of the acidic solution is raised again, and the analyte is re-extracted into a clean organic solvent, which is then evaporated and reconstituted for analysis.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient and selective technique than LLE. acs.org It utilizes a solid sorbent packed into a cartridge to isolate the analyte from the complex biological matrix. For basic drugs like N-Methyl-1-phenylethanamine, mixed-mode cation-exchange sorbents are particularly effective. These sorbents possess both non-polar (e.g., C8 or C18) and ion-exchange functional groups.
A typical SPE protocol involves four steps:
Conditioning: The sorbent is activated with solvents like methanol and water to ensure proper interaction with the analyte.
Loading: The pre-treated biological sample (e.g., diluted and pH-adjusted) is passed through the cartridge. The analyte is retained on the sorbent by a combination of hydrophobic and ionic interactions.
Washing: The cartridge is washed with specific solvents (e.g., water, dilute acid, methanol) to remove interfering substances while the analyte remains bound to the sorbent. acs.org
Elution: A specific solvent mixture, often an organic solvent containing a basic modifier like ammonium hydroxide, is used to disrupt the sorbent-analyte interactions and elute the purified compound. acs.org The resulting eluate is then typically evaporated and reconstituted in the mobile phase for chromatographic analysis.
Table 3: Summary of Extraction Protocols for Amines in Biological Matrices
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between immiscible liquids | Partitioning between a solid sorbent and a liquid phase |
| Matrix | Urine, Blood, Plasma | Urine, Blood, Plasma |
| Key Reagents | Organic solvent (e.g., Ethyl Acetate), NaOH, HCl | Mixed-mode cation-exchange sorbent, Methanol, Ammonium Hydroxide |
| Critical Step | pH adjustment to >10 to neutralize the amine | Sorbent conditioning and selective elution |
| Typical Recovery | >80% researchgate.net | >85% acs.org |
Compound Reference Table
Medicinal Chemistry and Structure Activity Relationship Sar Studies of N Methyl 1 Phenylethanamine Hydrochloride
Structure-Activity Relationships of N-Methyl-1-phenylethanamine Hydrochloride Derivatives
The pharmacological activity of derivatives based on the N-Methyl-1-phenylethanamine scaffold is intricately linked to their structural modifications. Structure-activity relationship (SAR) studies have been crucial in elucidating how changes to the phenyl ring, the ethyl side chain, and the N-methyl group influence the interaction of these compounds with biological targets, particularly monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).
Research on a series of phenethylamine (B48288) and methcathinone (B1676376) analogs has provided valuable insights into the SAR of this class of compounds. For instance, substitutions on the phenyl ring can dramatically alter the potency and selectivity of these molecules for different monoamine transporters. A quantitative structure-activity relationship (QSAR) analysis of 4-substituted methcathinone analogs revealed that the volume of the substituent at the 4-position of the phenyl ring is a critical determinant of selectivity between DAT and SERT. nih.govacs.org Generally, smaller substituents at this position are preferred for DAT affinity, while larger substituents tend to increase selectivity for SERT. acs.org
The nature of the alkyl group on the nitrogen atom also plays a significant role. For example, in the case of α-ethylphenethylamine analogs, which are structurally related to N-Methyl-1-phenylethanamine, the N-methylation (to form N-methyl-α-ethylphenethylamine or MEPEA) and N-ethylation (to form N,α-diethylphenethylamine or DEPEA) influence their activity as monoamine releasers. nih.gov While both MEPEA and DEPEA act as releasing agents at the norepinephrine transporter (NET), DEPEA exhibits only weak partial release at the dopamine transporter (DAT). nih.gov
The following interactive data table summarizes the in vitro potencies of various phenethylamine derivatives at monoamine transporters, highlighting the impact of structural modifications on their activity.
| Compound | Modification from N-Methyl-1-phenylethanamine | Target | Activity (IC50 or KI in µM) | Reference |
| Amphetamine | Removal of N-methyl group | DAT | ~0.6 | d-nb.info |
| NET | 0.07–0.1 | d-nb.info | ||
| SERT | 20-40 | d-nb.info | ||
| Methamphetamine | N-methyl group present (identical to subject compound) | DAT | ~0.6 | d-nb.info |
| NET | 0.07–0.1 | d-nb.info | ||
| SERT | 20-40 | d-nb.info | ||
| MDMA | 3,4-methylenedioxy and N-methyl group | DAT | ~1.572 | d-nb.info |
| NET | ~0.462 | d-nb.info | ||
| SERT | ~0.238 | d-nb.info | ||
| N,α-diethylphenethylamine (DEPEA) | N-ethyl and α-ethyl group | DAT | Weak partial releaser | nih.govwikipedia.org |
| NET | Full releaser | nih.govwikipedia.org |
Design and Synthesis of Analogs with Modified Pharmacological Profiles
The N-Methyl-1-phenylethanamine scaffold is a valuable starting point for the design and synthesis of novel analogs with tailored pharmacological activities. Synthetic strategies often involve modifications at several key positions to modulate receptor binding affinity, selectivity, and pharmacokinetic properties.
One common synthetic approach involves the N-alkylation of 1-phenylethanamine or its derivatives. For instance, N-Methyl-1-phenylethanamine can be synthesized from 1-phenylethanamine through various methods, including reductive amination with formaldehyde (B43269) or by methylation using a suitable methylating agent. An early method involved the conversion of phenethylamine to its p-toluenesulfonamide, followed by N-methylation and subsequent hydrolysis of the sulfonamide. wikipedia.org
More complex analogs can be generated by introducing substituents onto the phenyl ring or by modifying the ethylamine (B1201723) side chain. For example, the synthesis of N-methyl derivatives of norbelladine, a compound that shares the phenylethylamine core, has been accomplished to explore their biological properties. scbt.com These syntheses often involve multi-step sequences to build the desired molecular architecture. The flexible nature of the phenethylamine scaffold allows for the creation of diverse chemical libraries for screening against various biological targets.
This compound as a Lead Compound for Drug Discovery
The structural motif of N-Methyl-1-phenylethanamine is present in numerous endogenous compounds and synthetic drugs, making it a crucial lead structure for drug discovery programs targeting a range of therapeutic areas.
Given its structural similarity to endogenous neurotransmitters like dopamine and norepinephrine, the N-Methyl-1-phenylethanamine scaffold has been extensively explored for the development of agents targeting the central nervous system (CNS). nih.gov It serves as a key intermediate in the synthesis of various pharmaceuticals aimed at treating neurological and psychiatric conditions. nih.gov
For example, analogs of N-Methyl-1-phenylethanamine have been investigated as monoamine transporter ligands for potential use in disorders such as depression, attention deficit hyperactivity disorder (ADHD), and substance use disorders. nih.gov The ability to modulate the activity of DAT, NET, and SERT through chemical modifications of this scaffold allows for the fine-tuning of the pharmacological profile to achieve desired therapeutic effects. Research into α-ethylphenethylamine analogs, for instance, has demonstrated their potential as CNS stimulants with varying potencies at catecholamine transporters. nih.gov
Beyond neurological disorders, the N-Methyl-1-phenylethanamine scaffold has been investigated for other therapeutic applications. For instance, computer-aided design has been used to develop p-methylsulfonamido phenylethylamine analogs as potential Class III antiarrhythmic agents. wikipedia.org These compounds were designed to selectively delay the effective refractory period and increase the action potential duration in cardiac tissue.
In another area of research, N-methylated derivatives of norbelladine, which contain the core phenylethylamine structure, have been synthesized and evaluated for their potential as anticholinesterase and antiviral agents. scbt.com This highlights the versatility of the phenethylamine scaffold in generating compounds with diverse biological activities. The adaptability of this chemical framework allows medicinal chemists to explore its potential in a wide range of diseases.
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for N-Methyl-1-phenylethanamine derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking provide valuable insights into the interactions between these ligands and their biological targets at a molecular level.
QSAR studies have been successfully applied to phenethylamine and cathinone (B1664624) derivatives to identify the key structural features that govern their potency and selectivity at monoamine transporters. nih.govacs.org These models can predict the biological activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. For example, QSAR models have shown that the steric bulk of substituents on the phenyl ring is a crucial factor in determining the selectivity of cathinone analogs for DAT versus SERT. acs.org
Molecular docking simulations offer a three-dimensional perspective of how these ligands bind to their receptor sites. qub.ac.uk By visualizing the binding poses and interactions, researchers can understand the molecular basis for the observed SAR and rationally design new analogs with improved properties. For instance, docking studies can reveal key hydrogen bonding or hydrophobic interactions that are essential for high-affinity binding. qub.ac.uk These computational approaches, when used in conjunction with experimental data, accelerate the development of new therapeutic agents based on the N-Methyl-1-phenylethanamine scaffold.
Q & A
Q. What are the recommended synthetic pathways for N-Methyl-1-phenylethanamine hydrochloride, and how can yield optimization be achieved?
- Methodological Answer : A 5-step synthesis involving reduction, etherification, amination, enantiomer separation, and acidification with HCl·EA is recommended. For example, a similar approach was used in the synthesis of dapoxetine hydrochloride, where dimethylamine was employed for amination, achieving high yields (up to 75%) under controlled pH and temperature conditions . Optimize reaction parameters (e.g., solvent polarity, catalyst loading) based on kinetic studies to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® AD-H column) to resolve enantiomers, as impurities like (1RS,4RS)-isomers can co-elute without proper separation . Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR), referencing spectral libraries for hydrochloride salts (e.g., δ 2.5–3.0 ppm for N-methyl protons in -NMR) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric impurities in this compound during synthesis?
- Methodological Answer : Employ recrystallization with ethanol/water mixtures (7:3 v/v) to isolate the desired enantiomer, leveraging differences in solubility. For persistent impurities, use preparative HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column, adjusting mobile phase composition (e.g., hexane/isopropanol 85:15) to achieve baseline separation . Monitor optical rotation ([α]) to confirm enantiomeric excess (>99%) .
Q. How does this compound perform in catalytic applications, such as hydroaminoalkylation?
- Methodological Answer : In Ta-catalyzed hydroaminoalkylation, the compound acts as a substrate for regioselective C–H functionalization. Optimize reaction conditions (e.g., 110°C, 24h under N) with TaCl as a precursor. Use -labeling to track carbon migration and GC-MS to quantify product distribution. Reported yields reach 85% with <5% byproducts under inert conditions .
Q. What analytical challenges arise in quantifying degradation products of this compound under accelerated stability testing?
- Methodological Answer : Degradation under heat (40°C/75% RH) may produce N-oxide derivatives or hydrolyzed phenylethanamine. Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect trace degradants. Quantify using external calibration curves, ensuring limits of detection (LOD) ≤0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
